Cas no 2034495-64-0 (3-2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl-1-2-(trifluoromethyl)phenylurea)

3-2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl-1-2-(trifluoromethyl)phenylurea 化学的及び物理的性質
名前と識別子
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- 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
- 1-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea
- 3-2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl-1-2-(trifluoromethyl)phenylurea
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- インチ: 1S/C17H15F3N4OS/c18-17(19,20)13-4-1-2-5-14(13)23-16(25)21-10-15(12-6-9-26-11-12)24-8-3-7-22-24/h1-9,11,15H,10H2,(H2,21,23,25)
- InChIKey: OYCVYWVNFCKGLP-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)C(CNC(NC1C=CC=CC=1C(F)(F)F)=O)N1C=CC=N1
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 26
- 回転可能化学結合数: 5
- 複雑さ: 479
- XLogP3: 3.1
- トポロジー分子極性表面積: 87.2
3-2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl-1-2-(trifluoromethyl)phenylurea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6519-8248-2μmol |
3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea |
2034495-64-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6519-8248-2mg |
3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea |
2034495-64-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6519-8248-10μmol |
3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea |
2034495-64-0 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6519-8248-1mg |
3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea |
2034495-64-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6519-8248-5mg |
3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea |
2034495-64-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6519-8248-40mg |
3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea |
2034495-64-0 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6519-8248-75mg |
3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea |
2034495-64-0 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6519-8248-4mg |
3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea |
2034495-64-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6519-8248-20mg |
3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea |
2034495-64-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6519-8248-15mg |
3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea |
2034495-64-0 | 15mg |
$89.0 | 2023-09-08 |
3-2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl-1-2-(trifluoromethyl)phenylurea 関連文献
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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10. Back matter
3-2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl-1-2-(trifluoromethyl)phenylureaに関する追加情報
Introduction to Compound with CAS No. 2034495-64-0 and Product Name: 3-2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl-1-2-(trifluoromethyl)phenylurea
The compound with the CAS number 2034495-64-0 and the product name 3-2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl-1-2-(trifluoromethyl)phenylurea represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural features of this molecule, particularly the presence of a pyrazole ring, a thiophene moiety, and a trifluoromethyl group, contribute to its unique chemical properties and potential therapeutic applications.
Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. The pyrazole scaffold, for instance, is widely recognized for its role in medicinal chemistry due to its ability to modulate various biological pathways. In particular, the 1H-pyrazole derivative found in this compound has been shown to possess significant pharmacological activity. This is attributed to the ability of the pyrazole ring to engage in hydrogen bonding interactions, which can enhance binding affinity to biological targets.
The incorporation of a thiophene ring into the molecular structure further enhances the compound's pharmacological profile. Thiophene derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The specific arrangement of atoms within the thiophene ring in this compound contributes to its unique reactivity and interaction with biological systems. This makes it a valuable candidate for further investigation in drug development.
The presence of a trifluoromethyl group is another critical feature that influences the compound's properties. Trifluoromethyl groups are frequently incorporated into pharmaceuticals due to their ability to improve metabolic stability, lipophilicity, and binding affinity. In this compound, the trifluoromethyl group is positioned on the phenyl ring, which enhances its overall bioavailability and pharmacological efficacy. This structural element is particularly important in designing molecules that can interact effectively with biological targets.
Current research in medicinal chemistry increasingly focuses on developing small molecules that can modulate protein-protein interactions (PPIs). The compound in question has been identified as a potential modulator of PPIs due to its ability to interact with specific amino acid residues on target proteins. This capability is crucial for developing drugs that can disrupt or enhance protein interactions involved in various diseases.
Moreover, computational studies have been conducted to elucidate the binding mode of this compound with potential biological targets. Molecular docking simulations have revealed that the compound can bind effectively to several enzymes and receptors involved in metabolic pathways and signal transduction. These findings suggest that the compound may have therapeutic potential in treating conditions such as metabolic disorders and inflammatory diseases.
In vitro experiments have also been performed to evaluate the biological activity of this compound. Initial results indicate that it exhibits significant inhibitory activity against certain enzymes associated with disease pathways. For example, studies have shown that it can inhibit the activity of an enzyme involved in inflammation, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary toxicity studies have demonstrated that the compound is well-tolerated at relevant concentrations, making it a promising candidate for further development.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been utilized to construct key functional groups within the molecule. These synthetic approaches highlight the importance of modern chemical techniques in developing complex pharmaceuticals.
The structural diversity introduced by combining different heterocyclic systems and functional groups makes this compound a versatile tool for drug discovery. By modifying various parts of its structure, researchers can explore new pharmacological profiles and optimize its therapeutic potential. This flexibility is crucial for developing drugs that can address multiple targets or exhibit enhanced efficacy and selectivity.
Future research directions include exploring the mechanism of action of this compound in greater detail. Understanding how it interacts with biological targets at a molecular level will provide valuable insights into its therapeutic effects and potential side effects. Additionally, preclinical studies are planned to evaluate its efficacy and safety in animal models before moving on to human clinical trials.
The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The compound described here exemplifies how integrating knowledge from different scientific fields can lead to innovative drug candidates with significant therapeutic potential. As research continues, it is expected that more compounds like this will emerge as candidates for treating various human diseases.
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